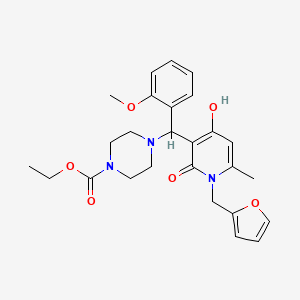

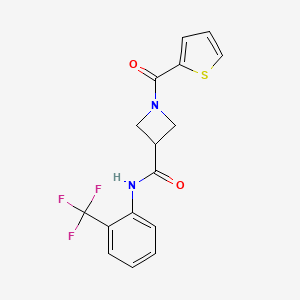

![molecular formula C18H12N2O4S B2404577 Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 391866-90-3](/img/structure/B2404577.png)

Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

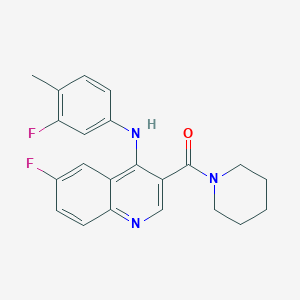

The compound “Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound that contains a benzo[d]thiazol-2-ylmethyl group and a 2-(1,3-dioxoisoindolin-2-yl)acetate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The reaction is typically monitored by thin layer chromatography (TLC) . The solid product is gathered and crystallized from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. The structure is typically characterized by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The reactions are typically characterized by spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. These compounds are typically characterized by their solubility, melting point, and spectroscopic properties .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Benzo[d]thiazol-2-yl compounds have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Antioxidant Activity

Thiazole derivatives, including those with a benzo[d]thiazol-2-yl group, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a significant role .

Antimicrobial and Antifungal Properties

Benzo[d]thiazol-2-yl compounds have demonstrated antimicrobial and antifungal effects . This suggests potential applications in the development of new antimicrobial and antifungal drugs .

Antiviral Activity

Thiazole derivatives have also shown antiviral properties . This suggests that benzo[d]thiazol-2-yl compounds could be explored further for potential antiviral applications .

Antitumor or Cytotoxic Drug Molecules

Benzo[d]thiazol-2-yl compounds have been found to have antitumor or cytotoxic effects . This suggests potential applications in the development of new antitumor or cytotoxic drugs .

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents . This suggests that benzo[d]thiazol-2-yl compounds could be explored further for potential applications in the treatment of Parkinson’s disease .

Inhibition of Pseudomonas aeruginosa Quorum Sensing

Some benzo[d]thiazol-2-yl compounds have shown to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This suggests potential applications in the development of new drugs to inhibit quorum sensing in Pseudomonas aeruginosa .

Neuroprotective Properties

Thiazole derivatives have shown neuroprotective properties . This suggests that benzo[d]thiazol-2-yl compounds could be explored further for potential neuroprotective applications .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S/c21-16(24-10-15-19-13-7-3-4-8-14(13)25-15)9-20-17(22)11-5-1-2-6-12(11)18(20)23/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEVEZAFBQNRKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)